SB590885 -

SB590885

Catalog Number: EVT-1706948
CAS Number:
Molecular Formula: C27H27N5O2
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(pyridin-4-yl)-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, commonly referred to as SB590885 or SB-590885, is a potent and selective inhibitor of B-Raf kinase. [, , , ] This compound is classified as a Type 1 RAF inhibitor, distinguished by its ability to bind to the active conformation of BRAF. [] SB590885 has played a significant role in scientific research, particularly in the study of cancer biology and cardiac physiology. [, , , , , , , , , , , , , , ] Its use as a research tool has significantly advanced our understanding of the RAF/MEK/ERK signaling pathway and its implications in various diseases.

Dabrafenib

      RAF265

      • Relevance: Both RAF265 and SB590885 inhibit B-Raf kinase activity and have shown efficacy in preclinical models of cancer [, ]. Notably, a study investigating MTC demonstrated that the combination of RAF265 with a PI3K inhibitor (ZSTK474) synergistically reduced cell viability, suggesting a potential therapeutic benefit of combining RAF and PI3K pathway inhibitors [].

      PLX4032 (Vemurafenib)

        GDC-0879

        • Relevance: Both GDC-0879 and SB590885 demonstrate high potency against the V600E mutant B-Raf kinase and have shown efficacy in preclinical tumor models [, ]. Pharmacodynamic studies with GDC-0879 revealed a strong correlation between systemic drug exposure, pMEK1 inhibition (a downstream target of B-Raf), and tumor growth inhibition, highlighting the importance of achieving sufficient target inhibition for therapeutic efficacy [, ].

        ZSTK474

        • Relevance: While not a direct structural analog of SB590885, ZSTK474 targets a different kinase within the same signaling network. Research has shown that the combination of ZSTK474 with RAF inhibitors, such as RAF265 and SB590885, can synergistically inhibit tumor cell growth in vitro [, ], suggesting a potential therapeutic benefit of combining RAF and PI3K pathway inhibitors.

        Magnolin

        • Relevance: Although structurally distinct from SB590885, magnolin demonstrates synergistic antitumor activity when combined with this B-Raf inhibitor []. This combination effectively suppresses proliferation, promotes cell cycle arrest, and induces apoptosis in HCC cells by inhibiting both the ERK MAPK and PI3K/AKT pathways []. This finding highlights the potential of combining targeted therapies like SB590885 with natural compounds like magnolin for enhanced therapeutic outcomes.

        Ciprofloxacin (CIP)

        • Relevance: Although structurally unrelated to SB590885, ciprofloxacin has been investigated in the context of B-Raf inhibitor resistance []. The study revealed that while high concentrations of ciprofloxacin exhibited cytotoxic effects on melanoma cells, low, clinically relevant concentrations could enhance the colony formation and migration abilities in BRAFi-resistant melanoma cells []. This finding highlights the complexity of drug interactions and potential risks associated with certain antibiotic treatments in cancer patients.
        Overview

        SB590885 is a novel triarylimidazole compound that serves as a selective inhibitor of the B-Raf kinase, particularly the mutant form associated with various cancers. It has shown significant potential in inhibiting the growth of tumor cells harboring the V600E mutation in B-Raf, a common mutation found in melanoma and other malignancies. The compound stabilizes the active conformation of the B-Raf kinase, thereby preventing its function in promoting cell proliferation and survival.

        Source and Classification

        SB590885 is classified as a small molecule inhibitor specifically targeting serine/threonine kinases, with a focus on the B-Raf protein kinase. It was developed through high-throughput screening of compound libraries aimed at identifying selective inhibitors of oncogenic kinases. The compound's development is part of ongoing research to find effective treatments for cancers driven by mutations in the B-Raf gene.

        Synthesis Analysis

        Methods and Technical Details

        The synthesis of SB590885 involves several key steps, typically starting from commercially available starting materials. The synthetic pathway includes:

        1. Formation of Triarylimidazole: This involves reacting substituted imidazoles with aryl halides in the presence of bases such as potassium carbonate, typically in a solvent like dimethylformamide or dimethyl sulfoxide.
        2. Purification: The product is purified using techniques such as liquid chromatography or recrystallization to achieve high purity (>95%).
        3. Characterization: The final compound is characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

        The synthesis process has been documented in detail, highlighting the conditions and reagents used at each step .

        Molecular Structure Analysis

        Structure and Data

        The molecular structure of SB590885 reveals a triarylimidazole framework that is crucial for its binding affinity to the B-Raf kinase. Key structural features include:

        • Molecular Formula: C₁₅H₁₂N₄
        • Molecular Weight: 252.28 g/mol
        • Crystal Structure: Crystallographic studies have shown that SB590885 binds to the ATP-binding site of B-Raf, stabilizing it in an active conformation which is essential for its inhibitory activity .

        Structural Insights

        X-ray crystallography has provided insights into how SB590885 interacts with B-Raf, revealing specific interactions with amino acid residues within the active site that contribute to its selectivity and potency .

        Chemical Reactions Analysis

        Reactions and Technical Details

        SB590885 primarily functions through competitive inhibition of B-Raf kinase activity. The mechanism involves:

        1. Binding to Active Site: SB590885 binds to the ATP-binding pocket of B-Raf, preventing ATP from accessing the site.
        2. Inhibition of Phosphorylation: By occupying this site, SB590885 inhibits the phosphorylation of downstream targets such as MEK (Mitogen-Activated Protein Kinase Kinase), which is critical for cell signaling pathways that promote tumor growth.

        The compound exhibits an IC₅₀ value in the low nanomolar range (approximately 0.013 µM for V600E B-Raf), indicating its potency .

        Mechanism of Action

        Process and Data

        The mechanism by which SB590885 exerts its effects involves several steps:

        1. Active Conformation Stabilization: SB590885 stabilizes the active conformation of B-Raf, which is essential for its kinase activity.
        2. Disruption of Signaling Pathways: Inhibition of B-Raf leads to decreased activation of MEK and ERK pathways, resulting in reduced cell proliferation and increased apoptosis in tumor cells expressing mutant B-Raf.
        3. Selectivity: SB590885 demonstrates remarkable selectivity for mutant B-Raf over other kinases, minimizing off-target effects .
        Physical and Chemical Properties Analysis

        Physical Properties

        • Appearance: Typically exists as a solid crystalline form.
        • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide but less soluble in water.

        Chemical Properties

        Relevant data regarding these properties can be found through empirical studies and characterization analyses .

        Applications

        SB590885 has significant potential applications in cancer research and therapy:

        • Cancer Treatment: As a selective inhibitor of mutant B-Raf, it is being investigated for use in treating melanoma and other cancers associated with B-Raf mutations.
        • Research Tool: It serves as a valuable tool for studying the role of B-Raf in cancer biology and for validating therapeutic strategies targeting this pathway.
        • Combination Therapies: Research is ongoing into its use in combination with other therapeutic agents to enhance efficacy against resistant cancer types .
        Molecular Pharmacology and Target Engagement of SB590885

        Mechanistic Basis of B-Raf Inhibition

        ATP-Binding Pocket Interaction and Conformational Stabilization

        SB590885 is a triarylimidazole-based inhibitor that competitively binds the ATP-binding site of B-Raf, particularly the V600E mutant. Its high potency is evidenced by a dissociation constant (Kd) of 0.16 nM against purified B-Raf V600E, achieved through optimized interactions with the kinase hinge region and P-loop [7] [10]. The inhibitor stabilizes the DFG-in conformation (active kinase state) by forming hydrogen bonds with Cys532 and backbone atoms of Glu501 and Phe595 in the catalytic cleft. This contrasts with type II inhibitors that bind the DFG-out conformation [7]. In cellular settings, SB590885 inhibits ERK phosphorylation (EC50 = 28–290 nM) and proliferation (EC50 = 0.1–0.87 µM) in BRAFV600E melanoma lines (e.g., Colo205, A375P) by blocking ATP-dependent catalytic activity [7] [10].

        Allosteric Modulation of B-Raf Kinase Domain Dynamics

        Beyond orthosteric binding, SB590885 exerts allosteric control over kinase dynamics. It stabilizes the αC-helix in an "IN" position, facilitating salt bridge formation between Lys483 and Glu501—a hallmark of active BRAF conformation [5] [9]. This allostery prevents the collapse of the activation loop into inhibitory states and enhances affinity for the active BRAF monomer. However, in dimeric BRAF contexts (e.g., wild-type or non-V600 mutants), this stabilization can promote paradoxical MAPK activation by trans-activating protomers, a limitation of first-generation inhibitors [5] [9]. Molecular dynamics simulations confirm that SB590885 binding reduces conformational flexibility in the glycine-rich loop (residues 462–469), constraining the kinase in a catalytically competent state [6].

        Selectivity Profiling Across Raf Isoforms

        Differential Inhibition of B-Raf vs. c-Raf

        SB590885 exhibits >10-fold selectivity for B-Raf over c-Raf, with Ki values of 0.16 nM and 1.72 nM, respectively [1] [10]. This isoform preference arises from structural differences in the ATP-binding pocket: B-Raf’s smaller gatekeeper residue (Thr529) versus c-Raf’s bulkier Phe537 allows deeper triarylimidazole penetration [2] [5]. Cellular assays corroborate this selectivity; SB590885 potently inhibits ERK phosphorylation in BRAFV600E lines (EC50 = 28 nM) but shows reduced efficacy in c-Raf-dependent models (e.g., HCT116 KRASG13D cells, EC50 = 1.1 µM) [10]. Nevertheless, chronic SB590885 exposure can induce RAF isoform switching, where c-Raf or A-Raf compensates for inhibited B-Raf, leading to resistance in melanoma models [4] [9].

        Cross-Reactivity Analysis Against Non-Raf Kinases

        Profiling against 46 kinases reveals SB590885’s exceptional selectivity, with no significant inhibition (IC50 >1 µM) of VEGFR, PDGFR, or SRC-family kinases—common off-targets of multikinase inhibitors like sorafenib [1] [10]. At 100 nM, SB590885 retains >90% activity for non-Raf kinases, attributable to its rigid triarylimidazole core, which disfavors binding to kinases with larger hydrophobic pockets [6] [7]. However, this selectivity narrows its therapeutic scope to tumors strictly dependent on B-Raf V600E signaling, as evidenced by minimal activity in BRAFWT cell lines (e.g., SK-MEL-2, EC50 = 1.1 µM) [10].

        Table 1: Selectivity Profile of SB590885

        KinaseKi or IC50 (nM)Cellular EC50Notes
        B-Raf V600E0.1628–290 nMPrimary target
        c-Raf1.721.1 µM11-fold less sensitive
        VEGFR2>10,000Not testedNo inhibition
        PDGFRβ>10,000Not testedNo inhibition
        A-Raf8.3Not reportedIntermediate sensitivity

        Structural Biology Insights

        Crystallographic Characterization of SB590885-B-Raf Complexes

        X-ray structures (PDB: 3C4C) reveal that SB590885 binds the brachy-type pocket of B-Raf V600E, forming a trifurcated hydrogen-bond network with the hinge residue Cys532 and catalytic residues Glu501 and Asp594 [7]. The imidazole core packs against the hydrophobic shelf created by Val471, Ala481, and Leu514, while the terminal aryl group occupies a solvent-exposed region, minimizing entropic penalties (Figure 1). Notably, SB590885 stabilizes an active-like conformation distinct from sorafenib or vemurafenib: its binding expands the P-loop by 1.8 Å and rotates the αC-helix inward, mimicking the charge distribution of phosphorylated BRAF [7] [3]. This explains its enhanced potency over earlier inhibitors (e.g., sorafenib Ki = 38 nM) and resistance to displacement by ATP surges.

        Table 2: Structural Features of SB590885-B-Raf Complex

        ParameterValueFunctional Implication
        Resolution2.1 ÅHigh-confidence binding mode
        H-bonds3 (Cys532, Glu501, Phe595)Anchors inhibitor in ATP site
        Hydrophobic contactsVal471, Ala481, Leu514, Phe583Enhances binding affinity
        P-loop displacement+1.8 Å vs. apo structurePrevents substrate entry
        αC-helix position"IN" (distance Glu501-Lys483: 2.9 Å)Stabilizes active state

        Implications for Type I vs. Type II Inhibitor Classification

        SB590885 is classified as a type I inhibitor due to its exclusive binding to the DFG-in/αC-helix-IN conformation, contrasting with type II inhibitors (e.g., sorafenib) that target DFG-out states [5] [9]. This classification has therapeutic consequences:

        • Advantages: High potency for monomeric B-Raf V600E, rapid target engagement, and no induction of kinase "inactive" assemblies.
        • Disadvantages: Susceptibility to dimer-driven resistance (e.g., BRAFV600E/CRAF heterodimers) and paradoxical activation in BRAFWT/RAS-mutant cells due to trans-activation [5] [9].

        The structural basis for this behavior lies in SB590885’s inability to access the allosteric back pocket occupied by the DFG-Phe side chain in type II complexes. Consequently, next-generation "paradox breakers" (e.g., PLX7904) incorporate chemical features enabling dual occupancy of ATP and adjacent hydrophobic pockets to circumvent these limitations [9].

        Properties

        Product Name

        SB590885

        IUPAC Name

        (NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine

        Molecular Formula

        C27H27N5O2

        Molecular Weight

        453.5 g/mol

        InChI

        InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+

        InChI Key

        MLSAQOINCGAULQ-QFMPWRQOSA-N

        SMILES

        CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5

        Synonyms

        SB-590885

        Canonical SMILES

        CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5

        Isomeric SMILES

        CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.